N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Overview
Description
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCM-MEOA) is an organic compound that is a member of the aniline family. It is a white crystalline solid with a molecular weight of 299.2 g/mol and a melting point of 102°C. DCM-MEOA is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Genotoxic Activities and Carcinogenicity
Research on aniline and its metabolites, including compounds similar to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, indicates a focus on understanding their genotoxic potential and carcinogenicity in rats. A comprehensive review highlighted that aniline and its major metabolites, such as p-aminophenol and p-hydroxyacetanilide, show little evidence of DNA damaging potential. However, they might have a potential for inducing chromosomal damage at relatively high dose levels. This suggests a lack of direct relationship between aniline-induced chromosomal damage and spleen tumors in rats, pointing towards chronic high-dose damage of the blood leading to oxidative stress as a more probable cause of carcinogenic effects (Bomhard & Herbold, 2005).
Chemical Synthesis and Structural Properties
The chemical synthesis and structural properties of aniline derivatives, including methodologies that might apply to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, have been studied. Research on the reaction of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcased the diversity of products depending on the amine type and reaction conditions. This provides insights into the conformation and potential applications of aniline derivatives in various fields (Issac & Tierney, 1996).
Antimicrobial Properties
The potential for nickel and its aniline adducts to serve as alternative antibiotic therapies has been reviewed. Given the increasing development of drug resistance and undesirable side effects of certain antibiotics, exploring the antimicrobial activity of metal complexes with aniline derivatives opens new avenues for therapeutic agents. This review underscores the importance of developing novel drugs to improve upon current antimicrobial therapeutic agents, highlighting the relevance of research into compounds like N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (Aderonke Av et al., 2020).
Environmental and Analytical Applications
The role of aniline derivatives in environmental sciences, particularly in the treatment of organic pollutants, has been explored. An enzymatic approach using enzymes like laccases and peroxidases, in the presence of redox mediators, showed promising results in degrading recalcitrant compounds found in industrial wastewater. This highlights the potential environmental applications of aniline derivatives in pollution remediation (Husain & Husain, 2007).
properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHXIFEOPZJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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